molecular formula C10H17N5 B14876285 6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine

6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B14876285
M. Wt: 207.28 g/mol
InChI Key: VTRGTUJPAFVDEC-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound that features a diazepane ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine typically involves the reaction of a diazepane derivative with a pyrimidine precursor. One common method includes the use of tert-butyl 1,4-diazepane-1-carboxylic acid, which reacts with butyryl chloride and an aromatic aldehyde under controlled conditions . The reaction is characterized by the formation of a diazepane ring, which is then fused with the pyrimidine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and diazepanes, which can be further functionalized for specific applications.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Diazepan-1-yl)-N-methylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C10H17N5/c1-11-9-7-10(14-8-13-9)15-5-2-3-12-4-6-15/h7-8,12H,2-6H2,1H3,(H,11,13,14)

InChI Key

VTRGTUJPAFVDEC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCNCC2

Origin of Product

United States

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